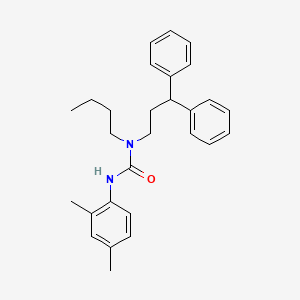
N-Butyl-N'-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a complex structure with various substituents, making it potentially interesting for various applications in chemistry and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows:
R-NCO+R’-NH2→R-NH-CO-NH-R’
In this case, the specific reactants would be chosen to introduce the butyl, dimethylphenyl, and diphenylpropyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Catalysts and solvents may be used to optimize the reaction conditions and improve yield.
化学反应分析
Types of Reactions
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
科学研究应用
N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Investigated for potential therapeutic properties or as a drug candidate.
Industry: Used in the production of polymers, coatings, or other materials.
作用机制
The mechanism of action of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Similar compounds might include other ureas with different substituents, such as:
- N-Butyl-N’-(2,4-dimethylphenyl)urea
- N-Butyl-N’-(3,3-diphenylpropyl)urea
- N-(2,4-Dimethylphenyl)-N-(3,3-diphenylpropyl)urea
Uniqueness
The uniqueness of N-Butyl-N’-(2,4-dimethylphenyl)-N-(3,3-diphenylpropyl)urea lies in its specific combination of substituents, which may confer unique physical, chemical, or biological properties. Comparing its properties with those of similar compounds can help identify its potential advantages and applications.
属性
CAS 编号 |
88451-74-5 |
|---|---|
分子式 |
C28H34N2O |
分子量 |
414.6 g/mol |
IUPAC 名称 |
1-butyl-3-(2,4-dimethylphenyl)-1-(3,3-diphenylpropyl)urea |
InChI |
InChI=1S/C28H34N2O/c1-4-5-19-30(28(31)29-27-17-16-22(2)21-23(27)3)20-18-26(24-12-8-6-9-13-24)25-14-10-7-11-15-25/h6-17,21,26H,4-5,18-20H2,1-3H3,(H,29,31) |
InChI 键 |
LBJDFZRRSJCULH-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


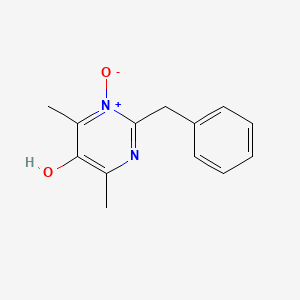
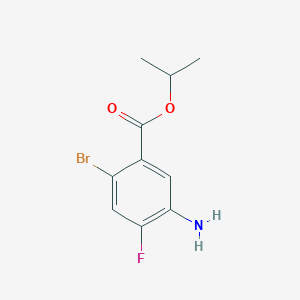
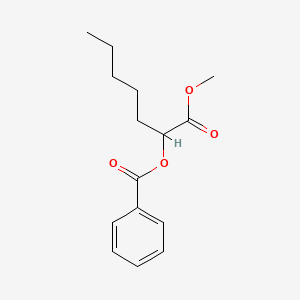
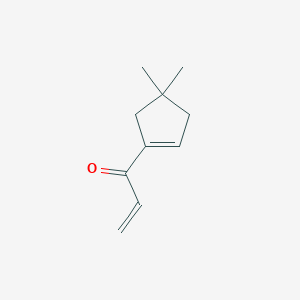
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
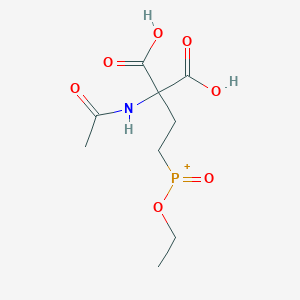
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
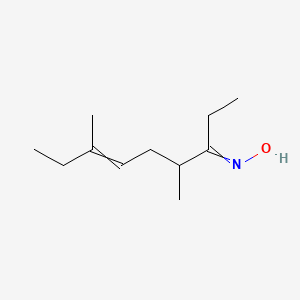
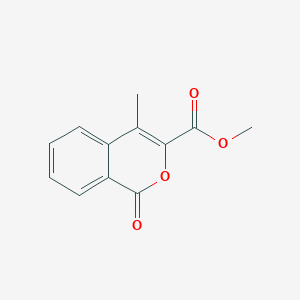
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)
![3-[1-(4-Nitrophenyl)-3-oxo-2,3-dihydro-1H-inden-2-yl]propanoic acid](/img/structure/B14397788.png)

![Acetic acid;bicyclo[5.2.1]dec-7-en-1-ol](/img/structure/B14397802.png)
![Pyrrolidine, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14397803.png)
